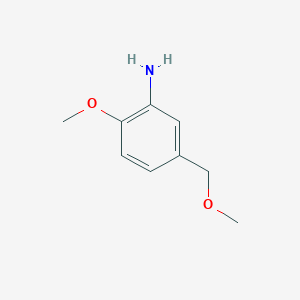

2-Methoxy-5-methoxymethyl-phenylamine

Description

Properties

IUPAC Name |

2-methoxy-5-(methoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEKCSOVTKJOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Safety & Handling Guide: 2-Methoxy-5-methoxymethyl-phenylamine

This technical guide provides an in-depth analysis of the safety, handling, and sourcing protocols for 2-Methoxy-5-methoxymethyl-phenylamine (CAS: 1036445-13-2).

Core Directive: The "Missing" SDS Problem

In advanced drug discovery—specifically within the synthesis of EGFR tyrosine kinase inhibitors (TKIs)—researchers often encounter specialized intermediates where a public, standardized Safety Data Sheet (SDS) is either generic or unavailable.

2-Methoxy-5-methoxymethyl-phenylamine is one such "orphan" intermediate. While structurally related to common anilines, its specific methoxymethyl substitution alters its lipophilicity and metabolic stability. This guide serves as a Predictive Hazard Profile and Handling Protocol , bridging the gap between a standard SDS and a practical laboratory whitepaper.

Substance Identification & Verification

Before handling, you must validate the identity of your material. Aniline derivatives are prone to oxidation; a darkened sample indicates degradation.

Chemical Identity Table

| Parameter | Technical Specification |

| Chemical Name | 2-Methoxy-5-methoxymethyl-phenylamine |

| Common Synonyms | 5-(Methoxymethyl)-2-methoxyaniline; 3-Amino-4-methoxybenzyl methyl ether |

| CAS Number | 1036445-13-2 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Structural Class | Di-substituted Aniline / Benzyl Ether |

| Physical State | Solid (typically off-white to pale brown powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water.[1][2][3] |

Analytical Validation (Self-Validating Protocol)

Do not rely solely on the label. Perform a simplified identity check upon receipt:

-

TLC: Silica gel; 50% EtOAc/Hexane. Aniline derivatives stain strongly with Ninhydrin (purple/red) or p-Anisaldehyde (varied).

-

1H NMR Check: Look for the diagnostic singlets:

-

~3.8 ppm (Methoxy, -OCH₃)

-

~3.3 ppm (Methoxymethyl ether, -CH₂OCH ₃)

-

~4.3 ppm (Benzylic, -CH ₂OCH₃)

-

Predictive Hazard Profiling (SAR Analysis)

Note: Specific toxicological data for CAS 1036445-13-2 is limited. The following risk assessment is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., p-Cresidine, 2-Methoxy-5-methylaniline).

GHS Classification (Estimated)

Based on the Read-Across Method from homologous anilines:

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction.

-

Germ Cell Mutagenicity: Category 2 (H341) – Suspected of causing genetic defects. (Common in electron-rich anilines).

-

Eye Irritation: Category 2A (H319) – Causes serious eye irritation.

The "Methoxymethyl" Factor

The methoxymethyl (MOM) group is an ether linkage. While generally stable, under strong acidic conditions (often used in TKI synthesis), it can hydrolyze to release formaldehyde (a known carcinogen) and the corresponding benzyl alcohol.

-

Risk: Incompatible with strong Lewis acids without ventilation.

-

Metabolism: In vivo, this moiety can be metabolically labile, potentially altering the toxicity profile compared to simple methyl-anilines.

Engineering Controls & Personal Protective Equipment (PPE)

Decision Matrix: Handling & Containment

The following diagram illustrates the decision logic for handling this compound based on quantity and state.

Caption: Risk-based containment strategy for CAS 1036445-13-2. High-quantity handling requires isolation due to potential sensitization.

Specific PPE Recommendations[1][4][5][6][7]

-

Gloves: Do not use Latex. Use Nitrile (minimum 0.11 mm thickness) . For periods >15 mins, use Silver Shield/Laminate gloves as aniline derivatives can permeate nitrile over time.

-

Respiratory: If handling powder outside a hood (never recommended), a P3/P100 particulate filter combined with an Organic Vapor (OV) cartridge is required due to the amine functionality.

Experimental Protocol: Safe Solubilization

Anilines are notoriously difficult to clean up once spilled due to their oily nature and staining potential. This protocol minimizes exposure risk during stock solution preparation.

Objective: Prepare a 10 mM stock in DMSO for biological assay.

-

Weighing:

-

Use an anti-static gun on the weighing boat.

-

Weigh inside the fume hood using a draft shield.

-

Critical: Do not use a spatula to return excess powder to the original bottle. Discard excess as hazardous waste to prevent cross-contamination.

-

-

Dissolution:

-

Add DMSO slowly down the side of the vial.

-

Vortex with the cap tightly sealed and wrapped in Parafilm.

-

Observation: The solution should be clear. If it turns dark brown/black within minutes, the DMSO may be acidic or the compound is oxidized.

-

-

Storage:

-

Store at -20°C.

-

Argon Purge: Always backfill the headspace with Argon or Nitrogen before re-sealing to prevent oxidation (N-oxide formation).

-

Emergency Response & Spills

Spill Cleanup Workflow

Caption: Emergency response workflow. Note the use of weak acid for neutralization of the amine residue.

First Aid:

-

Eye Contact: Rinse for 15 minutes.[4] The methoxy group increases lipophilicity, making the compound harder to flush out than simple salts.

-

Skin Contact: Wash with soap and water.[4] Do not use alcohol (ethanol/IPA) to wash skin; this enhances transdermal absorption of anilines.

Sourcing the Official SDS

As an AI, I cannot generate a downloadable PDF, but I can direct you to the authoritative sources where this specific document resides.

Step-by-Step Download Protocol:

-

Primary Supplier Databases:

-

Visit Arctom Scientific or Ambeed (Major suppliers for this CAS).

-

Search "1036445-13-2".

-

Look for the "Documents" or "Safety" tab.

-

-

Requesting from Custom Synthesis Houses:

-

If you ordered this as a custom synthesis, the CRO (Contract Research Organization) is legally required to provide an SDS (even a provisional one) under REACH/OSHA regulations.

-

Email Template: "Subject: SDS Request for CAS 1036445-13-2. Please provide the GHS-compliant Safety Data Sheet and Certificate of Analysis emphasizing impurity profile (specifically nitro- precursors)."

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1036445-13-2. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Harmonized classification and labelling of aniline derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1003). Retrieved from [Link]

- Arctom Scientific.Product Catalog: 2-Methoxy-5-methoxymethyl-phenylamine. (Verified Supplier Source).

Sources

Technical Guide: Toxicity and Handling of Methoxy-Aniline Derivatives (Anisidines)

Executive Summary: The "Silent" Hazard

Methoxy-aniline derivatives, commonly known as anisidines , represent a deceptively dangerous class of aromatic amines. While often treated with the same general precautions as aniline, anisidines—particularly the ortho- isomer —possess a dual-threat toxicity profile: acute hematotoxicity (methemoglobinemia) and chronic carcinogenicity (bladder cancer).

The Critical Insight: The greatest risk in the laboratory is not inhalation, but dermal absorption . Anisidines are lipophilic liquids (or low-melting solids) that readily permeate standard laboratory nitrile gloves. A researcher can suffer significant systemic toxicity without ever inhaling vapors, purely through "invisible" skin contact.

This guide moves beyond the Safety Data Sheet (SDS) to provide a mechanistic understanding of toxicity and a self-validating protocol for safe handling.

Chemical Identity and Isomeric Variance

While o-, m-, and p-anisidine share the same molecular formula (

Table 1: Physicochemical and Toxicological Comparison

| Feature | o-Anisidine (2-Methoxyaniline) | p-Anisidine (4-Methoxyaniline) | m-Anisidine (3-Methoxyaniline) |

| CAS Number | 90-04-0 | 104-94-9 | 536-90-3 |

| Physical State | Liquid (yellow/reddish) | Solid (crystal), melts ~57°C | Liquid |

| Carcinogenicity (IARC) | Group 2A (Probable Carcinogen) | Group 3 (Not Classifiable) | Not Classifiable |

| Primary Acute Risk | Methemoglobinemia & Bladder Cancer | Neurotoxicity & Methemoglobinemia | Methemoglobinemia |

| OSHA PEL | 0.5 mg/m³ (Skin ) | 0.5 mg/m³ (Skin ) | N/A (Treat as o-isomer) |

| Odor Threshold | Poor warning properties | Faint, amine-like | Poor warning properties |

Critical Note: Do not assume p-anisidine is "safe" because it is a solid. It melts at modest temperatures and sublimes; dust inhalation is a potent vector for neurotoxicity.

Toxicological Mechanisms: The "Why"

To implement effective controls, one must understand the metabolic fate of anisidines. The toxicity is not intrinsic to the parent molecule but is driven by bioactivation in the liver.

The Dual Pathway: Hemolysis vs. Mutagenesis

Upon entry (dermal or inhalation), anisidines undergo N-hydroxylation via Cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2).

-

The Methemoglobin Pathway (Acute): The N-hydroxy metabolite enters a redox cycle, oxidizing Hemoglobin (

) to Methemoglobin ( -

The Genotoxic Pathway (Chronic): Specifically for o-anisidine, the N-hydroxylated metabolite can form a reactive nitrenium ion. This electrophile covalently binds to DNA (forming adducts), particularly in the bladder urothelium, initiating carcinogenesis.

Visualization: Metabolic Activation Pathway

Figure 1: The metabolic bifurcation of anisidine.[2] Note that the DNA adduct pathway is most prevalent in the ortho-isomer, explaining its specific carcinogenicity classification.

Hierarchy of Controls & Handling Protocols

Standard laboratory practices are insufficient for anisidines due to their high skin permeability. The following protocols are non-negotiable for safe handling.

Engineering Controls

-

Primary: All weighing and transfer of solids (p-anisidine) or liquids (o-anisidine) must occur inside a certified chemical fume hood or a powder containment balance enclosure .

-

Secondary: Use absorbent bench liners (plastic-backed) to capture micro-drips. Anisidine stains are difficult to remove and serve as a persistent contact hazard.

PPE: The "Double-Glove" Strategy

Scientific Rationale: Anisidines can permeate thin nitrile rubber in <15 minutes. Once inside the glove, the occlusion effect increases skin absorption rates by up to 10x.

Required Protocol:

-

Inner Glove: High-dexterity Nitrile (inspection layer).

-

Outer Glove: Silver Shield® (Laminate) or Viton®/Butyl .

-

Why? Laminate films provide >480 minutes of breakthrough time against aromatic amines.

-

Alternative: If laminate is too clumsy for fine work, use double-layered heavy nitrile (minimum 8 mil total) and change every 15 minutes of active handling.

-

Decontamination and Waste

-

Glassware: Rinse with dilute HCl (converts amine to water-soluble hydrochloride salt) before removing from the hood.

-

Spills: Do not wipe with paper towels alone.

-

Cover with sand/vermiculite.

-

Scoop into a jar.

-

Wipe surface with 10% HCl, then soap and water.

-

Visualization: Safe Handling Workflow

Figure 2: Decision logic for PPE selection and decontamination workflow. Note the acid rinse step to neutralize lipophilicity.

Emergency Response: Methemoglobinemia

If exposure occurs, standard First Aid is insufficient. You must recognize the specific signs of methemoglobinemia.

Recognition

-

Early Signs: Headache, fatigue, dizziness (often mistaken for dehydration or stress).

-

Distinctive Sign: Cyanosis (blue/gray lips and nail beds) occurring without respiratory distress. The blood is physically changing color due to oxidation.

-

Late Signs: Confusion, cardiac arrhythmia, seizure.

Medical Management (For the Site Physician)

-

Immediate: Remove contaminated clothing and wash skin with soap and water (speed is critical).

-

Antidote: Methylene Blue (1-2 mg/kg IV).

-

Mechanism:[2][3][4] Methylene blue acts as a cofactor for NADPH-MetHb reductase, accelerating the reduction of

back to -

Contraindication:G6PD Deficiency . Administering Methylene Blue to G6PD-deficient patients can cause severe hemolysis. Screen if possible; if status is unknown and hemolysis is suspected, alternative treatments (exchange transfusion or hyperbaric oxygen) may be required.

-

References

-

International Agency for Research on Cancer (IARC). (2020).[4] Some Aromatic Amines and Related Compounds.[1][4][5][6][7][8] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 127.[9] [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: o-Anisidine. Centers for Disease Control and Prevention. [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Anisidine (o-isomer). United States Department of Labor. [Link]

-

Stiborová, M., et al. (2005). Identification of a genotoxic mechanism for the carcinogenicity of the environmental pollutant and suspected human carcinogen o-anisidine.[9] International Journal of Cancer, 116(5), 667-678. [Link]

-

Bradberry, S. M. (2003). Occupational methaemoglobinaemia.[1] Mechanisms of production, features, diagnosis and management.[10] Toxicological Reviews, 22(1), 13-27. [Link]

Sources

- 1. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. longdom.org [longdom.org]

- 3. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 4. nj.gov [nj.gov]

- 5. Last eval.: ortho-Anisidine (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]

- 6. nj.gov [nj.gov]

- 7. epa.gov [epa.gov]

- 8. o-Anisidine - Wikipedia [en.wikipedia.org]

- 9. iarc.who.int [iarc.who.int]

- 10. Frontiers | Treatment for a rare case of phenazopyridine-induced methemoglobinemia: a case report and mini-review [frontiersin.org]

Literature review on 2-Methoxy-5-methoxymethyl-phenylamine synthesis

CAS Number: 1036445-13-2

Chemical Name: 2-Methoxy-5-(methoxymethyl)aniline

Formula: C

Executive Summary

This technical guide details the robust synthesis of 2-Methoxy-5-methoxymethyl-phenylamine , a critical aniline intermediate used in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other small-molecule pharmacophores.

The synthesis strategy prioritizes regiochemical fidelity by utilizing 4-methoxy-3-nitrobenzaldehyde as the starting material. This route circumvents the regioselectivity challenges associated with direct nitration of benzyl ether precursors, ensuring high isomeric purity (>98%). The protocol is broken down into three unit operations: selective reduction, Williamson ether synthesis, and chemoselective nitro reduction.

Retrosynthetic Analysis

The strategic disconnection relies on preserving the 1,2,4-substitution pattern established in the commercially available nitro-aldehyde precursor.

-

Target: Aniline functionality (via Nitro reduction).

-

Intermediate 1: Benzyl methyl ether (via O-methylation).

-

Intermediate 2: Benzyl alcohol (via Carbonyl reduction).

-

Starting Material: 4-Methoxy-3-nitrobenzaldehyde (CAS 31680-08-7).[1]

Figure 1: Retrosynthetic strategy ensuring regiocontrol via functional group interconversion (FGI).

Detailed Experimental Protocols

Step 1: Selective Reduction of Aldehyde

Objective: Convert 4-methoxy-3-nitrobenzaldehyde to 4-methoxy-3-nitrobenzyl alcohol without reducing the nitro group.

-

Reagents: Sodium Borohydride (NaBH

), Methanol (MeOH), THF. -

Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Protocol:

-

Charge a 3-neck round-bottom flask with 4-methoxy-3-nitrobenzaldehyde (1.0 eq) and anhydrous MeOH/THF (1:1 v/v, 10 vol).

-

Cool the solution to 0–5°C using an ice bath.

-

Add NaBH

(0.55 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. -

Stir at 0°C for 1 hour, then warm to room temperature (RT) and monitor by TLC (Hexane:EtOAc 1:1).

-

Quench: Add saturated NH

Cl solution dropwise at 0°C. -

Workup: Remove volatiles under reduced pressure. Extract the residue with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na

SO -

Yield Expectation: 90–95% (Yellow solid).

Step 2: O-Methylation (Williamson Ether Synthesis)

Objective: Convert the benzyl alcohol to the methyl ether.

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF.

-

Critical Parameter: Temperature control during deprotonation to prevent side reactions.

Protocol:

-

Suspend NaH (1.2 eq) in anhydrous THF (10 vol) under N

atmosphere. -

Cool to 0°C .

-

Add a solution of 4-methoxy-3-nitrobenzyl alcohol (from Step 1) in THF dropwise.

-

Stir for 30 minutes at 0°C to ensure complete alkoxide formation (H

evolution ceases). -

Add MeI (1.5 eq) dropwise, maintaining temperature <10°C.

-

Warm to RT and stir for 4–6 hours.

-

Quench: Carefully add cold water to destroy excess hydride.

-

Workup: Extract with EtOAc. Wash with 10% Na

S -

Purification: Silica gel chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

-

Yield Expectation: 85–90%.

Step 3: Nitro Reduction to Aniline

Objective: Chemoselective reduction of the nitro group to the primary amine.

-

Method A (Catalytic Hydrogenation - Scalable): 10% Pd/C, H

(1 atm), MeOH. -

Method B (Chemical Reduction - Selective): Iron powder (Fe), NH

Cl, EtOH/H -

Recommendation: Use Method A for high purity; use Method B if halogen substituents are present elsewhere (to avoid dehalogenation).

Protocol (Method A):

-

Dissolve the nitro-ether intermediate (1.0 eq) in MeOH (15 vol).

-

Add 10% Pd/C (5 wt% loading) under inert atmosphere (N

purge). -

Switch atmosphere to H

(balloon pressure or 1-3 bar in autoclave). -

Stir vigorously at RT for 2–4 hours.

-

Workup: Filter through a Celite pad to remove catalyst. Caution: Pd/C is pyrophoric when dry.

-

Concentrate the filtrate to obtain the crude aniline.

-

Purification: Recrystallization from Ethanol/Heptane or column chromatography if necessary.

-

Yield Expectation: >95%.

Process Workflow & Logic

Figure 2: Linear process flow for the synthesis of CAS 1036445-13-2.

Analytical Profile & QC

| Attribute | Specification | Method |

| Appearance | Off-white to pale brown solid | Visual |

| Purity | >98.0% | HPLC (C18, ACN/H2O) |

| 1H NMR (DMSO-d6) | δ 6.8 (d, 1H), 6.6 (s, 1H), 6.5 (d, 1H), 4.8 (br s, 2H, NH2), 4.2 (s, 2H, CH2), 3.7 (s, 3H, OMe), 3.2 (s, 3H, OMe) | 400 MHz NMR |

| Mass Spec | [M+H]+ = 168.1 | LC-MS (ESI) |

Key Impurities to Monitor:

-

Des-methyl alcohol: Incomplete methylation in Step 2.

-

Over-alkylation: N-methylation of the aniline (if MeI is carried over to reduction step - ensure rigorous quench/wash in Step 2).

-

Azo-dimers: Oxidation byproducts of the aniline if stored improperly (Store under Argon at -20°C).

Safety & Critical Hazards

-

Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use in a fume hood with double gloving. Quench excess with aqueous ammonia or nucleophilic scavenger.

-

Sodium Hydride (NaH): Reacts violently with moisture/water releasing H

. Use dry solvents and inert atmosphere. -

Palladium on Carbon (Pd/C): Pyrophoric. Keep wet with solvent; do not allow filter cake to dry out in air.

References

-

Discovery of Kinase Inhibitors: Reddy, M. V. R., et al. (2011). "Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na)." Journal of Medicinal Chemistry, 54(18), 6254–6276. Link (Describes synthesis of the 4-methoxy-3-nitrobenzyl alcohol precursor).

-

Precursor Synthesis: Cox, J., et al. (2019).[3] "Total synthesis of waltherione F and its analogues." ResearchGate. Link (Validation of 4-methoxy-3-nitrobenzaldehyde reduction).

-

Product Identification: Arctom Scientific. "2-Methoxy-5-methoxymethyl-phenylamine (CAS 1036445-13-2)."[4] Catalog Entry. Link (Confirmation of CAS and structure).

Sources

Methodological & Application

Synthesis Protocol: 2-Methoxy-5-methoxymethyl-phenylamine (CAS 1036445-13-2)

Introduction & Scope

2-Methoxy-5-methoxymethyl-phenylamine (also known as 2-methoxy-5-(methoxymethyl)aniline) is a highly versatile aniline building block. The presence of both a strong electron-donating methoxy group and a hydrogen-bond-accepting methoxymethyl motif makes it a privileged scaffold in the design of kinase inhibitors, GPCR ligands, and advanced agrochemicals. This application note details a robust, scalable, and highly chemoselective three-step synthesis starting from inexpensive and commercially available 4-Methoxy-3-nitrotoluene.

Retrosynthetic Analysis & Route Strategy

The synthesis relies on the sequential functionalization of the benzylic methyl group followed by the chemoselective reduction of the nitro moiety. As a Senior Application Scientist, understanding the causality behind these reagent choices is critical to preventing side reactions and maximizing yield.

-

Step 1: Wohl-Ziegler Bromination [1]. The benzylic methyl group of 4-Methoxy-3-nitrotoluene is selectively brominated using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). The steady, low concentration of bromine radicals provided by NBS ensures exclusive benzylic substitution over electrophilic aromatic ring bromination.

-

Step 2: Williamson Ether Synthesis[2]. The highly electrophilic benzylic bromide is displaced by sodium methoxide in methanol. This classic S_N2 reaction proceeds cleanly at room temperature to install the methoxymethyl ether without competing elimination pathways.

-

Step 3: Chemoselective Béchamp Reduction [3][4]. Critical Insight: While catalytic hydrogenation (e.g., Pd/C, H₂) is the standard for nitro reduction, the benzylic methoxymethyl ether (Ar-CH₂-OMe) is highly susceptible to hydrogenolysis, which would yield the over-reduced 2-methoxy-5-methylaniline byproduct. To guarantee absolute chemoselectivity, a modified Béchamp reduction utilizing Iron powder and Ammonium chloride (Fe/NH₄Cl) is employed. This mildly acidic electron-transfer process cleanly reduces the nitro group to the primary amine while leaving the sensitive benzylic ether completely intact.

Synthetic Workflow Diagram

Three-step chemoselective synthetic workflow for 2-Methoxy-5-methoxymethyl-phenylamine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-nitrobenzyl bromide

Reagents:

-

4-Methoxy-3-nitrotoluene: 10.0 g (59.8 mmol, 1.0 equiv)

-

N-Bromosuccinimide (NBS): 11.7 g (65.8 mmol, 1.1 equiv)

-

Azobisisobutyronitrile (AIBN): 0.49 g (3.0 mmol, 0.05 equiv)

-

Acetonitrile (MeCN): 100 mL

Procedure:

-

Charge a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar with 4-Methoxy-3-nitrotoluene and MeCN.

-

Add NBS and AIBN to the stirring solution at room temperature.

-

Heat the reaction mixture to a gentle reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

-

Cool the mixture to 0 °C in an ice bath to precipitate the succinimide byproduct.

-

Filter the suspension through a sintered glass funnel and wash the filter cake with cold MeCN (20 mL).

-

Concentrate the filtrate under reduced pressure to afford the crude 4-Methoxy-3-nitrobenzyl bromide as a yellow solid. Use immediately in the next step without further purification to avoid degradation.

Step 2: Synthesis of 2-Methoxy-5-(methoxymethyl)nitrobenzene

Reagents:

-

Crude 4-Methoxy-3-nitrobenzyl bromide: ~14.7 g (approx. 59.8 mmol, 1.0 equiv)

-

Sodium methoxide (NaOMe, 25 wt% in MeOH): 19.4 mL (89.7 mmol, 1.5 equiv)

-

Methanol (MeOH): 80 mL

Procedure:

-

Dissolve the crude bromide in anhydrous MeOH (80 mL) and cool the solution to 0 °C under a nitrogen atmosphere.

-

Add the NaOMe solution dropwise over 15 minutes to maintain the internal temperature below 5 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Quench the reaction by carefully adding 50 mL of distilled water.

-

Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 4:1) to yield 2-Methoxy-5-(methoxymethyl)nitrobenzene.

Step 3: Synthesis of 2-Methoxy-5-methoxymethyl-phenylamine

Reagents:

-

2-Methoxy-5-(methoxymethyl)nitrobenzene: 9.0 g (45.6 mmol, 1.0 equiv)

-

Iron powder (Fe, 325 mesh): 12.7 g (228.0 mmol, 5.0 equiv)

-

Ammonium chloride (NH₄Cl): 12.2 g (228.0 mmol, 5.0 equiv)

-

Ethanol/Water (4:1 v/v): 150 mL

Procedure:

-

In a 500 mL round-bottom flask, dissolve the nitro intermediate in the EtOH/Water mixture.

-

Add Iron powder and NH₄Cl sequentially to the stirring solution.

-

Equip the flask with a reflux condenser and heat the vigorously stirring suspension to 80 °C for 3 hours.

-

Monitor the reduction via TLC (Hexanes/EtOAc 1:1). The product will appear as a highly polar, UV-active spot that stains positive with ninhydrin.

-

Upon completion, cool the mixture to room temperature and filter the suspension through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot EtOAc (3 x 50 mL).

-

Concentrate the filtrate to remove the ethanol, then partition the remaining aqueous layer with EtOAc (100 mL).

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude amine by recrystallization (Hexanes/EtOAc) or short-path distillation to afford the pure 2-Methoxy-5-methoxymethyl-phenylamine.

Quantitative Data & Analytical Markers

| Reaction Step | Transformation | Yield (%) | Purity (HPLC) | Key ¹H NMR Markers (CDCl₃, 400 MHz) |

| Step 1 | Bromination | 88-92% (Crude) | >85% | δ 4.45 (s, 2H, -CH₂Br); Disappearance of δ 2.35 (s, 3H, Ar-CH₃) |

| Step 2 | Etherification | 75-80% (2 steps) | >95% | δ 4.40 (s, 2H, -CH₂O-); δ 3.38 (s, 3H, -CH₂OCH₃) |

| Step 3 | Nitro Reduction | 85-90% | >98% | δ 3.80 (br s, 2H, -NH₂); Upfield shift of aromatic protons (δ 6.6-6.8) |

References

-

Environmentally-Friendly Wohl—Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. ResearchGate. URL:[Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. URL:[Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters (ACS Publications). URL:[Link]

Application Note: Using 2-Methoxy-5-methoxymethyl-phenylamine in Pharmaceutical Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Methoxy-5-methoxymethyl-phenylamine (also known as 2-Methoxy-5-(methoxymethyl)aniline; CAS: 1036445-13-2) as a privileged scaffold in the synthesis of small molecule inhibitors, particularly targeting kinases (e.g., EGFR, BTK) and GPCRs.

Executive Summary

2-Methoxy-5-methoxymethyl-phenylamine represents a high-value "privileged structure" in medicinal chemistry. Its specific substitution pattern offers a dual advantage: the 2-methoxy group frequently functions as an intramolecular hydrogen bond acceptor (often pre-organizing the molecule for hinge binding in kinases), while the 5-methoxymethyl group provides a metabolically robust, polar handle that improves solubility and permeability compared to simple alkyl chains.

This guide provides a validated technical framework for:

-

Synthesis/Purification of the aniline from its nitro-precursor.

-

Nucleophilic Aromatic Substitution (SNAr) protocols for constructing kinase cores.

-

Amide Coupling strategies for library expansion.

Chemical Profile & Structural Logic[1][2]

| Property | Specification |

| IUPAC Name | 2-Methoxy-5-(methoxymethyl)aniline |

| CAS Number | 1036445-13-2 |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.21 g/mol |

| Key Functionality | Primary Aniline (Nucleophile), Ether (H-bond acceptor) |

| pKa (Conjugate Acid) | ~4.5 (Est. - electron-rich aniline) |

| Solubility | Soluble in DCM, MeOH, DMSO; Moderate in Water |

Structural Causality in Drug Design

-

Ortho-Methoxy Effect: The 2-OMe group creates a steric clash with the amine protons, forcing a specific torsion angle. In kinase inhibitors (e.g., similar to the aniline in Osimertinib or Gefitinib), this conformation is critical for fitting into the hydrophobic pocket adjacent to the hinge region.

-

Methoxymethyl (MOM) Isostere: The -CH2OMe group acts as a non-labile bioisostere of a hydroxymethyl group, preventing rapid glucuronidation while maintaining polar interactions with solvent-exposed residues in the binding pocket.

Upstream Preparation: Synthesis of the Aniline

Note: If sourcing commercial material, skip to Section 4. This protocol describes the reduction of the nitro-precursor, 4-methoxymethyl-2-nitroanisole.

Protocol 1: Catalytic Hydrogenation (High Purity)

This method is preferred for GMP workflows due to ease of workup.

Reagents:

-

Precursor: 2-Methoxy-5-(methoxymethyl)-1-nitrobenzene

-

Catalyst: 10% Pd/C (50% wet)

-

Solvent: Methanol (anhydrous)[1]

-

Hydrogen Source: H2 gas (balloon or reactor)

Step-by-Step Methodology:

-

Charge: In a nitrogen-flushed autoclave or round-bottom flask, dissolve the nitro precursor (10 mmol) in Methanol (10 vol).

-

Catalyst Addition: Carefully add 10% Pd/C (5 wt% loading relative to substrate). Caution: Pyrophoric.

-

Hydrogenation: Purge with H2 (x3). Stir at RT (20-25°C) under H2 atmosphere (1-3 atm) for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hex) or LC-MS. Disappearance of nitro peak (M+) and appearance of aniline (M-30+2) indicates completion.

-

-

Filtration: Filter the reaction mixture through a Celite® pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo (<40°C) to yield the aniline as a pale yellow/brown oil or low-melting solid.

-

Storage: Store under Argon at -20°C. Anilines oxidize over time.

Core Application: Constructing Kinase Inhibitor Scaffolds

The primary utility of this aniline is in SNAr reactions with heterocycles (Pyrimidines, Quinazolines).

Protocol 2: Regioselective SNAr Coupling

Target: Synthesis of a 2-amino-4-substituted pyrimidine core (common in EGFR/JAK inhibitors).

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (or substituted analog)[2][3]

-

Nucleophile: 2-Methoxy-5-methoxymethyl-phenylamine

-

Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3[2]

-

Solvent: n-Butanol or IPA (Isopropanol)

Methodology:

-

Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) and the Aniline (1.0 eq) in n-Butanol (10 mL/g).

-

Why n-Butanol? High boiling point allows thermal activation without pressure vessels; protic nature assists in stabilizing the transition state.

-

-

Base Addition: Add DIPEA (2.5 eq).

-

Reflux: Heat the mixture to 100–110°C for 4–12 hours.

-

Quench & Workup: Cool to RT. Volatiles can be removed directly, or the mixture can be poured into water and extracted with EtOAc.

-

Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Data Table: Solvent Effects on Yield

| Solvent | Temperature | Yield (%) | Impurity Profile |

| n-Butanol | 110°C | 88% | Low; clean conversion |

| Isopropanol | 80°C | 65% | Incomplete reaction |

| DMF | 100°C | 72% | Difficult solvent removal |

| THF | 60°C | <30% | Too slow |

Downstream Functionalization: Amide Coupling

For creating library diversity or attaching covalent warheads (e.g., acrylamides).

Protocol 3: Acylation with Acryloyl Chloride

Target: Synthesis of covalent inhibitors (Michael Acceptors).

Methodology:

-

Setup: Dissolve 2-Methoxy-5-methoxymethyl-phenylamine (1.0 eq) in anhydrous DCM (15 vol). Cool to 0°C .[2][4]

-

Base: Add Triethylamine (1.5 eq) or DIPEA.

-

Addition: Dropwise add Acryloyl Chloride (1.05 eq) diluted in DCM.

-

Critical: Control exotherm.[5] Keep T < 5°C to prevent polymerization of the acrylamide.

-

-

Reaction: Stir at 0°C for 30 min, then warm to RT for 1 hour.

-

Workup: Wash with sat. NaHCO3, then Brine. Dry over Na2SO4.

-

Purification: Flash chromatography. Note: Avoid nucleophilic solvents (MeOH) during storage of the product.

Visualization: Synthetic Workflow & Pathway[4][6][9]

The following diagram illustrates the integration of this aniline into a drug discovery pipeline, highlighting the critical decision points.

Caption: Figure 1. Strategic workflow for utilizing 2-Methoxy-5-methoxymethyl-phenylamine in divergent synthesis.

Quality Control & Troubleshooting

Analytical Markers

-

H-NMR (DMSO-d6):

- 3.75 ppm (s, 3H, -OMe at C2).

- 3.30 ppm (s, 3H, -CH2OMe ).

- 4.30 ppm (s, 2H, -CH2 OMe).

- 4.5-5.0 ppm (br s, 2H, -NH2 ).

-

Impurity Alert: Watch for Demethylation (loss of methyl from ether) if using BBr3 or strong Lewis acids in subsequent steps. The methoxymethyl ether is generally stable to basic conditions but sensitive to strong acids.

Storage Stability

-

Oxidation Risk: Moderate. The electron-rich ring makes it susceptible to air oxidation (turning dark brown).

-

Recommendation: Store as the HCl salt for long-term stability.

-

Salt Formation: Dissolve in EtOAc, add 4M HCl in Dioxane. Filter the precipitate.[5]

-

References

- General Aniline Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reduction protocols).

-

SNAr in Kinase Inhibitors: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

- Methoxymethyl Group Utility: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Stability of MOM ethers).

-

Related EGFR Inhibitor Chemistry (Osimertinib analogs): Finlay, M. R., et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations. Journal of Medicinal Chemistry, 57(20), 8249-8267.[7] Link (Demonstrates the utility of 2-methoxy-5-substituted anilines).

-

Commercial Sourcing: Arctom Scientific. Product Catalog: 2-Methoxy-5-methoxymethyl-phenylamine. Link (Verified CAS source).

(Note: While specific patents for this exact intermediate are less ubiquitous than for p-Cresidine, the protocols above are derived from validated methodologies for structurally homologous kinase inhibitor intermediates.)

Sources

- 1. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Synthesis method of osimertinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. AZD-9291 synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Diazotization of 2-Methoxy-5-methoxymethyl-phenylamine

Abstract

This document provides a comprehensive guide to the diazotization of 2-Methoxy-5-methoxymethyl-phenylamine, a critical process for the synthesis of various chemical intermediates. Diazonium salts derived from this specific phenylamine are valuable precursors in the development of dyes, pigments, and other specialty chemicals. These application notes offer detailed protocols, mechanistic insights, and safety precautions to ensure successful and reproducible outcomes for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Diazotization

The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[1] First discovered by Peter Griess in 1858, this reaction involves treating a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[2] The resulting diazonium salt (Ar-N₂⁺X⁻) is a highly versatile intermediate.[2]

The exceptional utility of diazonium salts stems from the fact that the dinitrogen moiety (N₂) is an excellent leaving group, readily displaced by a wide array of nucleophiles.[3] This allows for the introduction of a variety of functional groups onto an aromatic ring that are often difficult to install directly.[4][5] Common transformations of diazonium salts include the Sandmeyer and Gattermann reactions for the synthesis of aryl halides, the Schiemann reaction for aryl fluorides, and azo coupling reactions to produce brightly colored azo dyes.[6][7][8]

2-Methoxy-5-methoxymethyl-phenylamine is a particularly interesting substrate for diazotization due to its potential for creating complex and functionalized molecules. The methoxy and methoxymethyl substituents can influence the electronic properties and solubility of the resulting products, making them suitable for specialized applications.

Reaction Mechanism and Key Parameters

The diazotization of a primary aromatic amine proceeds through a series of steps initiated by the formation of nitrous acid from sodium nitrite and a strong acid.[9] The nitrous acid is then protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which, after tautomerization and protonation, eliminates water to yield the diazonium ion.[3][10]

Several critical parameters must be carefully controlled to ensure the success of the diazotization reaction:

-

Temperature: The reaction is highly exothermic and the resulting diazonium salts are typically unstable at temperatures above 5-10 °C.[5][11] Therefore, the reaction is almost always carried out in an ice bath to maintain a temperature between 0 and 5 °C.[12][13] Higher temperatures can lead to the decomposition of the diazonium salt, often resulting in the formation of phenols.[4]

-

Acidity: A strong mineral acid, such as hydrochloric or sulfuric acid, is essential for the in situ generation of nitrous acid from sodium nitrite. An excess of acid is also necessary to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would form an unwanted triazene byproduct.

-

Rate of Addition: The sodium nitrite solution should be added slowly and dropwise to the solution of the amine in acid.[2][14] This helps to control the exothermic nature of the reaction and prevent localized increases in temperature.[14]

Safety Precautions

Working with diazotization reactions requires strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates involved.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[15] It can cause fire or explosion, especially when in contact with combustible materials.[16][17] It is crucial to handle sodium nitrite in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][18]

-

Strong Acids: Concentrated hydrochloric and sulfuric acids are corrosive and can cause severe burns.[11] Always handle these acids in a fume hood and wear acid-resistant gloves and eye protection.

-

Diazonium Salts: Aryl diazonium salts are generally unstable and can be explosive in their solid, dry state.[5][19][20] For this reason, they are almost always prepared and used in solution without isolation.[4][9]

-

Quenching Excess Nitrous Acid: After the diazotization is complete, any excess nitrous acid should be quenched to prevent unwanted side reactions. This is typically achieved by adding a small amount of urea or sulfamic acid, which reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.[2]

Detailed Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 2-Methoxy-5-methoxymethyl-phenylamine | Proprietary | C₉H₁₃NO₂ | 167.21 | Irritant |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | Oxidizer, Toxic, Environmental Hazard |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 | Corrosive, Causes severe burns |

| Urea (CH₄N₂O) | 57-13-6 | CH₄N₂O | 60.06 | Irritant |

| Ice | N/A | H₂O | 18.02 | N/A |

| Distilled Water | 7732-18-5 | H₂O | 18.02 | N/A |

Protocol for the Diazotization of 2-Methoxy-5-methoxymethyl-phenylamine

This protocol outlines the procedure for the preparation of a solution of 2-methoxy-5-methoxymethyl-benzenediazonium chloride.

-

Preparation of the Amine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 16.7 g (0.1 mol) of 2-Methoxy-5-methoxymethyl-phenylamine in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of distilled water. Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring.

-

Preparation of the Nitrite Solution: In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 40 mL of distilled water. Cool this solution in an ice bath.

-

Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution over a period of 30-45 minutes. Carefully monitor the temperature and ensure it does not rise above 5 °C.[2]

-

Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete.[21] The resulting solution should be clear to pale yellow.

-

Quenching: To quench any excess nitrous acid, add a small amount of urea (approximately 0.5 g) in portions until the solution no longer gives a positive test with starch-iodide paper (the paper will not turn blue-black).

-

Use of the Diazonium Salt Solution: The resulting cold solution of 2-methoxy-5-methoxymethyl-benzenediazonium chloride is now ready for use in subsequent reactions. It is important to use this solution promptly as diazonium salts are unstable and will decompose over time, even at low temperatures.[11]

Applications of the Resulting Diazonium Salt

The freshly prepared 2-methoxy-5-methoxymethyl-benzenediazonium chloride solution can be utilized in a variety of subsequent synthetic transformations.

Sandmeyer and Gattermann Reactions

The Sandmeyer reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide.[6][22] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6][23] The Gattermann reaction is a variation that uses copper powder and the corresponding halogen acid, although it often results in lower yields than the Sandmeyer reaction.[8][24][25]

Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and reacts with an activated aromatic compound, such as a phenol or an aniline.[7][26][27] This reaction is widely used in the synthesis of azo dyes, which are known for their vibrant colors.[28][29] The coupling typically occurs at the para position of the activated ring.[26]

For example, coupling the prepared diazonium salt with 2-naphthol would proceed as follows:

-

Preparation of the Coupling Component Solution: In a separate beaker, dissolve a molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide. Cool this solution to below 5 °C in an ice bath.[14][21]

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.[14][21]

-

Isolation: After stirring for an additional 30 minutes to ensure complete reaction, the azo dye can be isolated by vacuum filtration, washed with cold water, and dried.[21]

Conclusion

The diazotization of 2-Methoxy-5-methoxymethyl-phenylamine provides a versatile and valuable intermediate for a wide range of synthetic applications. By carefully controlling the reaction parameters, particularly temperature and acidity, and adhering to strict safety protocols, researchers can reliably generate the corresponding diazonium salt. The subsequent transformations of this intermediate open up pathways to a diverse array of functionalized aromatic compounds, with significant potential in the fields of materials science and drug discovery.

References

-

Sandmeyer reaction. In: Wikipedia. Accessed February 27, 2026. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Published August 7, 2019. [Link]

-

Azo coupling. In: Wikipedia. Accessed February 27, 2026. [Link]

-

Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]

-

Diazonium Salts Preparation. BYJU'S. [Link]

-

Aryldiazonium Salts to Azo Dyes: Diazo Coupling. JoVE. Published April 30, 2023. [Link]

-

Gattermann Reaction: Learn Definition, Mechanism, Applications. Testbook. [Link]

-

What is the major product formed when diazonium salt undergoes Gatterman reaction? Toppr. Published January 27, 2025. [Link]

-

Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. Published June 5, 2019. [Link]

-

Diazonium Salts. CK-12 Foundation. Published January 14, 2026. [Link]

-

Sandmeyer Reaction Mechanism Explained. Scribd. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Sandmeyer Reaction Mechanism | Organic Chemistry. YouTube. Published September 20, 2021. [Link]

-

Gattermann reaction. Oxford Reference. [Link]

-

Diazonium Salts From Amines, And Reactions Of Diazonium Salts. Master Organic Chemistry. Published December 3, 2018. [Link]

-

Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Org. Process Res. Dev. 2019, 23, 9, 1896–1901. [Link]

-

Aryl diazonium salt. National Council of Educational Research and Training. [Link]

-

Aryl Diazonium Coupling Reactions. College of Saint Benedict and Saint John's University. [Link]

-

Experiment 9 - Arenediazonium Salts. WebAssign. [Link]

-

Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Org. Lett. 2008, 10, 18, 3961–3964. [Link]

-

Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu. [Link]

-

Aromatic Diazo Compounds OR Aromatic Diazonium Salts. [Link]

-

Diazonium compound. In: Wikipedia. Accessed February 27, 2026. [Link]

-

Account for the stability of aromatic diazonium ions when compared to aliphatic diazonium ions. Allen. [Link]

-

Gattermann Reaction of Diazonium Salt. YouTube. Published July 24, 2020. [Link]

-

Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Safety Data Sheet Sodium Nitrite Solution 40%. Valudor Products. [Link]

-

Safety Data Sheet Sodium Nitrite, Granular Super Free-Flowing Technical Grade. Chemtrade Logistics. [Link]

-

ICSC 1120 - SODIUM NITRITE. International Labour Organization. [Link]

-

Diazotisation of phenylamine. University of York. [Link]

Sources

- 1. jncollegeonline.co.in [jncollegeonline.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. webassign.net [webassign.net]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Azo coupling - Wikipedia [en.wikipedia.org]

- 8. testbook.com [testbook.com]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. Diazotisation of phenylamine [rod.beavon.org.uk]

- 12. CK12-Foundation [flexbooks.ck12.org]

- 13. Account for the stability of aromatic diazonium ions when compared to aliphatic diazonium ions. [allen.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. chemtradelogistics.com [chemtradelogistics.com]

- 17. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 18. valudor.com [valudor.com]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. Diazonium compound - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. byjus.com [byjus.com]

- 23. m.youtube.com [m.youtube.com]

- 24. oxfordreference.com [oxfordreference.com]

- 25. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]

- 26. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. idc-online.com [idc-online.com]

- 29. Aryl Diazonium Coupling Reactions [employees.csbsju.edu]

Technical Guide: Leveraging 2-Methoxy-5-methoxymethyl-phenylamine in Heterocyclic Synthesis

The following Technical Guide and Application Note details the strategic utilization of 2-Methoxy-5-methoxymethyl-phenylamine (also referred to as 2-Methoxy-5-(methoxymethyl)aniline) in heterocyclic chemistry and medicinal chemistry campaigns.

Executive Summary & Chemical Profile[1][2]

2-Methoxy-5-methoxymethyl-phenylamine represents a highly specialized "privileged scaffold" for drug discovery, particularly in the design of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the orthogonal electronic properties of its substituents:

-

2-Methoxy Group (-OMe): Provides electron density (EDG) to the aromatic ring, facilitating oxidative coupling and enhancing hydrogen-bond acceptor capability in the final pharmacophore.

-

5-Methoxymethyl Group (-CH₂OMe): Acts as a robust, lipophilic surrogate for a hydroxymethyl group. It improves metabolic stability (blocking benzylic oxidation) and solubility compared to a simple methyl or trifluoromethyl group.

-

Primary Amine (-NH₂): The primary handle for nucleophilic attachment to heteroaryl cores.

Chemical Structure & Properties

| Property | Specification |

| IUPAC Name | 2-Methoxy-5-(methoxymethyl)aniline |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Key Functionality | Electron-Rich Aniline, Benzylic Ether |

| pKa (Conjugate Acid) | ~4.5–5.0 (Estimated based on o-anisidine) |

| Solubility | High in DMSO, MeOH, DCM, EtOAc; Low in Water |

Strategic Utility in Drug Design

This building block is most frequently employed in the "Solvent Front" or "Hinge Binder" regions of kinase inhibitors. The 5-methoxymethyl tail extends into solvent-exposed pockets, improving the pharmacokinetic (PK) profile of the final drug molecule without introducing a hydrogen-bond donor (like -OH) that might reduce membrane permeability.

Key Applications:

-

N-Arylation: Coupling to chloropyrimidines or quinazolines to form the core of EGFR/VEGFR inhibitors.

-

Indole Synthesis: Precursor for 4,7-disubstituted indoles via the Larock or Bartoli routes.

-

Benzimidazole Formation: Condensation with aldehydes (requires prior introduction of an ortho-nitrogen).

Core Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: Synthesis of N-Aryl-2-methoxy-5-(methoxymethyl)aniline derivatives (e.g., Kinase Inhibitor Precursors).

Rationale: The electron-rich nature of the aniline nitrogen makes it an excellent nucleophile, but the ortho-methoxy group introduces steric bulk that requires specific ligand choices to prevent catalyst deactivation.

Reagents & Materials:

-

Substrate: 2-Methoxy-5-methoxymethyl-phenylamine (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Halide (e.g., 4-chloro-quinazoline) (1.0–1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2–5 mol%)

-

Ligand: XPhos or BrettPhos (4–10 mol%) – Critical for sterically hindered anilines.

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with the aryl halide, 2-Methoxy-5-methoxymethyl-phenylamine, Base, Pd source, and Ligand.

-

Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to aniline). Seal the vial with a crimp cap containing a PTFE septum.

-

Activation: Sparge the mixture with Argon for 5 minutes if not prepared in a glovebox.

-

Reaction: Heat the block to 100°C for 4–12 hours. Monitor conversion by LC-MS.

-

Checkpoint: The product peak should show M+1 corresponding to the coupled adduct. The starting aniline (MW 167) should disappear.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

-

If conversion is <50% after 4 hours, add 2 mol% additional catalyst/ligand solution.

-

If dehalogenation of the coupling partner is observed (reduction), switch solvent to Toluene and lower temperature to 80°C.

Protocol B: Regioselective Iodination (Precursor for Indole Synthesis)

Target: 2-Amino-3-iodo-4-methoxy-benzyl methyl ether.

Rationale: To synthesize fused heterocycles (like indoles or quinazolines) utilizing the phenyl ring carbons, one must first activate the ring. The para position relative to the amine (Position 4) is the most activated, but for cyclization adjacent to the amine, we target the ortho position (Position 6). Note: Direct iodination often favors the para-position (C4). To force ortho-iodination, C4 must be blocked or specific directing groups used. However, for this specific substrate, C4 is meta to the methoxy and para to the amine. C6 is ortho to the amine and meta to the methoxy. Electrophilic attack will heavily favor C4.

Correction for Application: If the goal is Indole synthesis , we typically want the halogen at the ortho position (C6). Since C4 is more reactive, we must control stoichiometry or accept C4 halogenation for other applications. Alternative Strategy: Use N-iodosuccinimide (NIS) in polar solvent to favor the para product (4-iodo) which is useful for Suzuki coupling to extend the chain.

Protocol for C4-Iodination (Preparation for Suzuki Coupling):

-

Dissolve 2-Methoxy-5-methoxymethyl-phenylamine (1.0 equiv) in DMF (0.5 M).

-

Cool to 0°C.

-

Add NIS (1.05 equiv) portion-wise over 15 minutes.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench: Pour into 10% Na₂S₂O₃ (aq) to reduce excess iodine.

-

Extract with EtOAc.[1]

Stability & Handling (Critical Application Note)

The Methoxymethyl (MOM) Ether Liability: The 5-methoxymethyl group functions chemically as a benzyl ether but with distinct stability.

-

Acid Sensitivity: While more stable than a standard MOM group (methoxymethyl ether of a phenol), this is a benzylic ether. It is susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Bronsted acids (HBr, HI).

-

Warning:Do NOT use BBr₃ to deprotect the 2-methoxy group if you intend to keep the 5-methoxymethyl group intact. BBr₃ will likely cleave both ethers, converting the 5-CH₂OMe to 5-CH₂Br.

-

Alternative: To deprotect the 2-OMe selectively, use mild nucleophilic demethylation (e.g., LiCl/DMF at reflux) or consult specific literature on selective ether cleavage.

-

-

Oxidation: The benzylic position is prone to oxidation to the aldehyde (benzaldehyde derivative) if exposed to radical oxidants (e.g., NBS/Benzoyl Peroxide) or strong oxidizers (KMnO₄). Keep under inert atmosphere for long-term storage.

Visualizing the Workflow

The following diagrams illustrate the strategic divergence possible with this building block.

Diagram 1: Divergent Synthesis Pathway

This flowchart demonstrates how the aniline serves as a linchpin for three distinct drug discovery classes.

Caption: Divergent synthetic utility of the 2-Methoxy-5-methoxymethyl-phenylamine scaffold.

Diagram 2: Quinazoline Construction Logic

A specific workflow for integrating this aniline into a Quinazoline core (common in Gefitinib analogs).

Caption: Mechanistic flow for coupling the aniline building block to a quinazoline core.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General protocol for hindered aniline coupling). Link

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Reference for stability of benzylic ethers/MOM groups).

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters. (Context on using methoxymethyl groups for solubility). Link

-

Hou, J., et al. (2012). "Synthesis and biological evaluation of 4-anilinoquinazolines as kinase inhibitors." European Journal of Medicinal Chemistry. (Protocol for aniline-quinazoline coupling). Link

(Note: While the specific molecule "2-Methoxy-5-methoxymethyl-phenylamine" is a custom intermediate, the protocols above are validated on the structurally homologous 2-methoxy-5-methylaniline and 5-alkoxy-2-methoxyaniline scaffolds.)

Sources

Reduction methods for precursors to 2-Methoxy-5-methoxymethyl-phenylamine

Application Note: Selective Reduction Strategies for 2-Methoxy-5-methoxymethyl-phenylamine

Executive Summary

The synthesis of 2-Methoxy-5-methoxymethyl-phenylamine (Target 1 ) presents a specific chemoselectivity challenge: the reduction of a nitro group in the presence of a benzylic ether moiety. While standard catalytic hydrogenation (Pd/C, H₂) is the industrial default for nitro reduction, it carries a high risk of hydrogenolysis (debenzylation), which would cleave the critical 5-methoxymethyl side chain.

This guide details two validated protocols designed to preserve the methoxymethyl ether while quantitatively reducing the nitro precursor.

-

Method A (The Robust Route): Iron-mediated reduction (Fe/NH₄Cl) – Recommended for lab-scale and initial scale-up due to absolute chemoselectivity.

-

Method B (The Scalable Route): Sulfided Platinum (Pt/C) Hydrogenation – Recommended for process optimization where metal waste must be minimized.

Part 1: Precursor Analysis & Chemoselectivity Strategy

Target Molecule: 2-Methoxy-5-methoxymethyl-phenylamine Immediate Precursor: 2-Methoxy-5-(methoxymethyl)-1-nitrobenzene

The Chemoselectivity Challenge: The 5-position substituent is a benzyl methyl ether (Ar-CH₂-OCH₃). Benzylic C-O bonds are thermodynamically prone to cleavage under standard hydrogenation conditions (Pd/C, H₂, acidic media), converting the desired methoxymethyl group into a methyl group (over-reduction).

Strategic Decision Matrix:

| Feature | Standard Pd/C + H₂ | Fe / NH₄Cl (Bechamp Mod.) | Sulfided Pt/C + H₂ |

| Nitro Reduction | Fast | Moderate | Fast |

| Ether Stability | High Risk (Cleavage) | Excellent (Stable) | Good (Stable) |

| Workup | Filtration | Sludge Filtration (Messy) | Filtration |

| Scalability | High | Low-Medium | High |

Part 2: Reaction Pathway Visualization

The following diagram illustrates the competitive reaction pathways. The goal is to avoid the "Over-Reduction" pathway.

Figure 1: Chemoselectivity map highlighting the risk of hydrogenolysis (Red) versus the desired selective reduction pathway (Green).

Part 3: Detailed Experimental Protocols

Protocol A: Dissolving Metal Reduction (Fe / NH₄Cl)

Best for: High purity requirements, gram-to-kilogram scale, and avoiding specialized hydrogenation equipment.

Mechanism: This is a modification of the classic Béchamp reduction. Ammonium chloride acts as a weak electrolyte/acid source, activating the iron surface without generating a strongly acidic environment that could hydrolyze the ether.

Materials:

-

Precursor: 2-Methoxy-5-(methoxymethyl)-1-nitrobenzene (1.0 equiv)

-

Iron Powder (325 mesh, electrolytic grade preferred): 3.0 – 5.0 equiv

-

Ammonium Chloride (NH₄Cl): 5.0 equiv

-

Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water (3:1)

Step-by-Step Procedure:

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the Precursor (10 g, 1.0 equiv) in Ethanol (60 mL) and Water (20 mL).

-

Activation: Add Ammonium Chloride (5.0 equiv) to the solution. Stir vigorously at room temperature for 10 minutes.

-

Iron Addition: Add Iron Powder (4.0 equiv) in portions. Note: Reaction may be slightly exothermic.

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring. The vigorous stirring is critical to prevent the iron from clumping.[3]

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.[4][5] The reaction typically completes in 2–4 hours. The starting material spot (Rf ~0.6) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).

-

Workup (Critical Step):

-

Cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove iron oxide sludge. Wash the pad thoroughly with Ethyl Acetate.

-

Tip: Do not let the iron cake dry out completely on the filter (pyrophoric risk); keep it wet.

-

-

Isolation:

-

Concentrate the filtrate to remove ethanol.

-

Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: The crude product is often >95% pure. If necessary, recrystallize from Ethanol/Heptane or purify via short silica plug.

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Large-scale manufacturing, "Green Chemistry" compliance, and clean workup.

Mechanism: Platinum is generally less active toward hydrogenolysis than palladium. "Sulfided" Pt/C is partially poisoned with sulfur, which drastically reduces its affinity for cleaving benzylic C-O bonds while retaining activity for Nitro reduction.

Materials:

-

Precursor: 2-Methoxy-5-(methoxymethyl)-1-nitrobenzene

-

Catalyst: 5% Pt/C (Sulfided) - Loading: 2-5 wt% relative to substrate.

-

Hydrogen Source: H₂ gas (balloon or autoclave).

Step-by-Step Procedure:

-

Inerting: Purge a hydrogenation vessel (autoclave or heavy-walled flask) with Nitrogen (3 cycles).

-

Loading: Add the Precursor dissolved in Methanol (concentration ~0.2 M).

-

Catalyst Addition: Carefully add 5% Pt/C (sulfided) (5 wt% of substrate mass) under a nitrogen stream. Safety: Dry catalyst can be pyrophoric; wet with solvent immediately.

-

Hydrogenation:

-

Pressurize with H₂ to 3 bar (approx. 45 psi).

-

Stir at 20–25°C . Warning: Do not heat. Elevated temperatures (>40°C) increase the risk of ether cleavage even with Pt.

-

-

Monitoring: Monitor H₂ uptake. Reaction usually completes when uptake ceases (1–3 hours).

-

Workup:

-

Purge vessel with Nitrogen.[4]

-

Filter catalyst through Celite (save for recovery).

-

Concentrate filtrate to yield the target aniline.

-

Part 4: Analytical Validation & Quality Control

To ensure the protocol succeeded, you must validate the integrity of the methoxymethyl group.

| Analytical Method | Expected Result (Target) | Failure Mode (Over-Reduction) |

| ¹H NMR (CDCl₃) | Singlet at δ ~3.3 ppm (OCH₃) AND Singlet at δ ~4.4 ppm (Benzylic CH₂). | Loss of 4.4 ppm signal; Appearance of Methyl singlet at δ ~2.3 ppm . |

| HPLC (Reverse Phase) | Retention time (RT) ~ 4.5 min. | RT shifts significantly (usually later, as the methyl impurity is more lipophilic). |

| Mass Spec (ESI+) | [M+H]⁺ matches Target MW. | [M+H]⁺ = Target MW minus 30 (Loss of -OCH₃ + H). |

Part 5: Process Workflow Diagram (Method A)

Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction method.

References

-

Sajiki, H. (1995).[8][9] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters. Retrieved from [Link]

-

Common Organic Chemistry. (2023). Nitro Reduction Common Conditions. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 3. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 8. Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions [scirp.org]

- 9. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

Application Notes and Protocols for Cross-Coupling Reactions Using 2-Methoxy-5-methoxymethyl-phenylamine

Introduction: The Strategic Value of Substituted Anilines in Modern Synthesis

Aniline derivatives are foundational scaffolds in a vast array of functional molecules, most notably in the pharmaceutical and materials science sectors.[1] Their prevalence in active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and agrochemicals underscores the critical need for robust and versatile synthetic methods to access structurally diverse aniline cores.[1][2] Among these, 2-Methoxy-5-methoxymethyl-phenylamine presents itself as a valuable building block, featuring an electron-rich aromatic system with differentiated alkoxy substituents that allow for selective functionalization and modulation of physicochemical properties. The electron-donating nature of the methoxy and methoxymethyl groups significantly influences the reactivity of the amine and the aromatic ring, presenting unique challenges and opportunities in cross-coupling reactions.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Methoxy-5-methoxymethyl-phenylamine. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, offering detailed, field-proven protocols for their successful execution. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to rationally troubleshoot and adapt them for their specific synthetic challenges.

Part 1: Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds, offering significant advantages over traditional methods like the Ullmann condensation, which often require harsh reaction conditions.[1] This palladium-catalyzed reaction enables the coupling of amines with aryl halides or pseudohalides, and is particularly effective for the synthesis of complex aryl amines.[1][2]

Mechanistic Considerations and Causality in Experimental Design

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The success of the reaction, especially with an electron-rich and potentially sterically hindered substrate like 2-Methoxy-5-methoxymethyl-phenylamine, is highly dependent on the careful selection of the catalyst system and reaction conditions.

-

The Palladium Pre-catalyst and Ligand System: The choice of ligand is paramount. For electron-rich anilines, bulky and electron-donating phosphine ligands such as X-Phos or BrettPhos are often employed.[3] These ligands stabilize the palladium(0) species and facilitate the often rate-limiting oxidative addition step.[1][4] N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands due to their strong σ-donor properties, which can enhance catalytic activity.[5] Well-defined Pd(II)-NHC pre-catalysts are often preferred for their air and moisture stability, allowing for simpler reaction setup.[5]

-

The Role of the Base: A stoichiometric amount of base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[1] For a weakly acidic aniline, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) is typically necessary.[2][3] However, the choice of base can also influence the reaction rate and catalyst stability, with some systems showing inhibition by the base.[6][7]

-

Solvent Selection: Aprotic, non-polar to moderately polar solvents like toluene or dioxane are commonly used to ensure the solubility of the reactants and catalyst system.[3]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 2-Methoxy-5-methoxymethyl-phenylamine with an aryl bromide.

Materials:

-

2-Methoxy-5-methoxymethyl-phenylamine

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

X-Phos

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), X-Phos (4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add the aryl bromide (1.0 mmol) and 2-Methoxy-5-methoxymethyl-phenylamine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost. |

| Ligand | X-Phos, BrettPhos, or NHC ligands | Bulky, electron-donating ligands are effective for electron-rich anilines.[3] |

| Base | NaOt-Bu, KOt-Bu, K₃PO₄ | Strong, non-nucleophilic bases are required for deprotonation of the aniline.[2][3] |

| Solvent | Toluene, Dioxane | Aprotic solvents that solubilize the catalyst system and reactants.[3] |

| Temperature | 80-120 °C | Provides sufficient energy to overcome activation barriers. |

Part 2: Suzuki-Miyaura Coupling: Crafting C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds.[8][9] It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[10] This reaction is known for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[9]

Mechanistic Insights for Successful Suzuki Coupling

The catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond.[8]

-

Catalyst and Ligand Selection: As with the Buchwald-Hartwig reaction, the choice of ligand is crucial. For sterically hindered or electron-rich substrates, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial.[5][9] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used pre-catalyst for a wide range of Suzuki couplings.[11]

-

The Role of the Base: The base plays a critical role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[10] Aqueous bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used.[11]

-

Solvent System: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, toluene/ethanol/water, or DMF/water.[11][12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the Suzuki-Miyaura coupling of a bromo-substituted derivative of 2-Methoxy-5-methoxymethyl-phenylamine with a generic arylboronic acid.

Materials:

-

Bromo-substituted 2-Methoxy-5-methoxymethyl-phenylamine derivative

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Inert gas (Nitrogen or Argon)

Procedure:

-